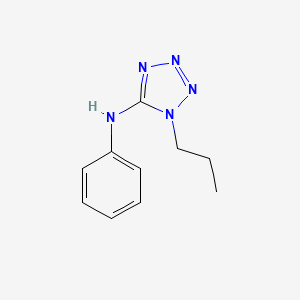
2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate is an organic compound characterized by the presence of fluorine atoms and a peroxoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate typically involves the reaction of 2,2-difluoropropanoyl chloride with hydrogen peroxide in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated products.
Reduction: Reduction reactions can lead to the formation of simpler fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly fluorinated compounds, while reduction may produce simpler fluorinated hydrocarbons.
Aplicaciones Científicas De Investigación
2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine atoms into molecules.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of fluorinated polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism by which 2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate exerts its effects involves the interaction of its fluorine atoms and peroxoate group with target molecules. These interactions can lead to changes in the molecular structure and function of the target, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoropropanol: A related compound with similar fluorine content but different functional groups.
2,2-Difluoropropionic acid: Another fluorinated compound with distinct chemical properties.
Propiedades
Número CAS |
83698-72-0 |
|---|---|
Fórmula molecular |
C6H6F4O4 |
Peso molecular |
218.10 g/mol |
Nombre IUPAC |
2,2-difluoropropanoyl 2,2-difluoropropaneperoxoate |
InChI |
InChI=1S/C6H6F4O4/c1-5(7,8)3(11)13-14-4(12)6(2,9)10/h1-2H3 |
Clave InChI |
RPZSONPHFZVIGL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OOC(=O)C(C)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14412232.png)
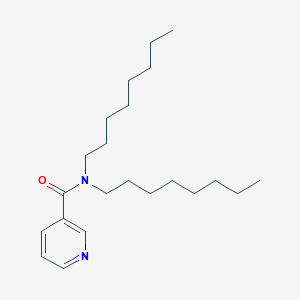
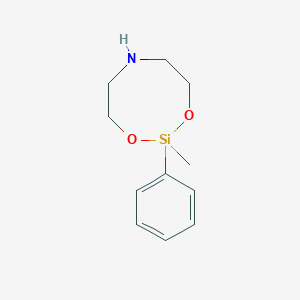
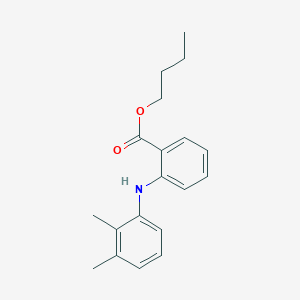

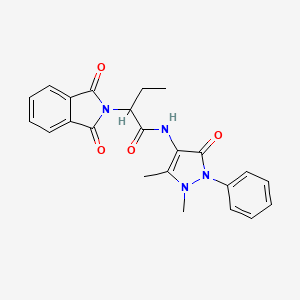
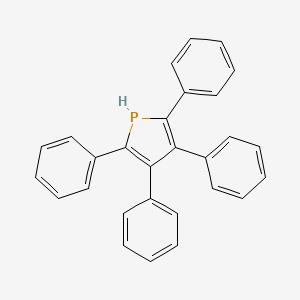
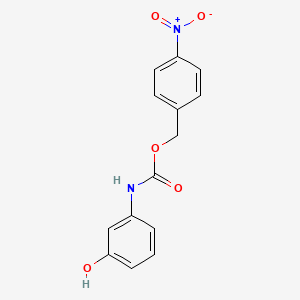
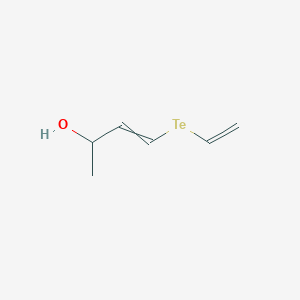
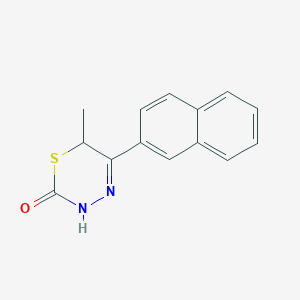
![Diethyl [1-(oxo-lambda~4~-sulfanylidene)-2-(2,4,6-trimethylphenyl)ethyl]phosphonate](/img/structure/B14412289.png)
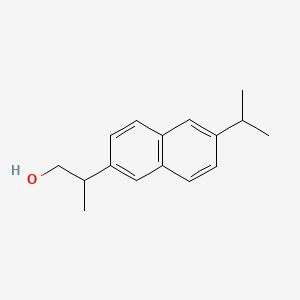
![(5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one](/img/structure/B14412298.png)
